

Spectroscopic Profile of 2-Vinylpyrazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Vinylpyrazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-vinylpyrazine** (also known as 2-ethenylpyrazine). The information presented herein has been compiled from various spectroscopic databases and is intended to serve as a valuable resource for researchers and scientists engaged in the fields of chemical synthesis, drug development, and materials science. This document details the available mass spectrometry and infrared spectroscopy data for **2-vinylpyrazine**, along with generalized experimental protocols for these and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Mass spectrometry of **2-vinylpyrazine** provides critical information regarding its molecular weight and fragmentation pattern, which is essential for its identification and structural elucidation.

Table 1: Mass Spectrometry Data for **2-Vinylpyrazine**

| Parameter | Value |
|-----------------------|--|
| Molecular Formula | C ₆ H ₆ N ₂ |
| Molecular Weight | 106.13 g/mol |
| Major Fragments (m/z) | 106, 79, 52, 28 |

Data sourced from the NIST Chemistry WebBook.^[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile compounds like **2-vinylpyrazine**.

- **Sample Preparation:** A dilute solution of **2-vinylpyrazine** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Injection:** A small volume (typically 1 μL) of the prepared sample is injected into the gas chromatograph.
- **Chromatographic Separation:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2-vinylpyrazine** reveals characteristic absorptions for the pyrazine ring and the vinyl group.

Table 2: Infrared (IR) Spectroscopy Data for **2-Vinylpyrazine**

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|--|
| ~3050 | C-H stretch (aromatic and vinyl) |
| ~1630 | C=C stretch (vinyl) |
| ~1580, ~1480, ~1420 | C=N and C=C stretching (pyrazine ring) |
| ~990, ~930 | =C-H bend (out-of-plane, vinyl) |

Note: The exact peak positions may vary slightly depending on the sampling method (e.g., neat liquid, solution). The data is a summary of typical IR absorptions for vinyl and pyrazine moieties.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample such as **2-vinylpyrazine**, the following FT-IR methods are commonly used:

- Neat Liquid (Thin Film):
 - A drop of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr).
 - The plates are pressed together to form a thin film.
 - The assembly is placed in the spectrometer's sample holder for analysis.
- Attenuated Total Reflectance (ATR):
 - A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
 - The IR beam is directed through the crystal, and the sample is analyzed at the point of internal reflection. This method is particularly useful as it requires minimal sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, experimental ^1H and ^{13}C NMR data for **2-vinylpyrazine** were not readily available in the public databases accessed. For reference, the NMR data for the structurally similar compound, 2-ethylpyrazine, is provided below. It is anticipated that the chemical shifts for the pyrazine ring protons and carbons in **2-vinylpyrazine** would be in a similar range, with additional signals corresponding to the vinyl group protons and carbons.

Table 3: ^1H and ^{13}C NMR Data for 2-Ethylpyrazine (Reference Compound)

| Nucleus | Chemical Shift (δ , ppm) | Multiplicity | Assignment |
|-----------------|----------------------------------|--------------------|--------------------|
| ^1H | ~8.5 | s | Pyrazine ring CH |
| ^1H | ~8.4 | s | Pyrazine ring CH |
| ^1H | ~2.8 | q | -CH ₂ - |
| ^1H | ~1.3 | t | -CH ₃ |
| ^{13}C | ~158 | Pyrazine ring C-N | |
| ^{13}C | ~144 | Pyrazine ring CH | |
| ^{13}C | ~142 | Pyrazine ring CH | |
| ^{13}C | ~29 | -CH ₂ - | |
| ^{13}C | ~13 | -CH ₃ | |

Data for 2-ethylpyrazine sourced from PubChem.[2]

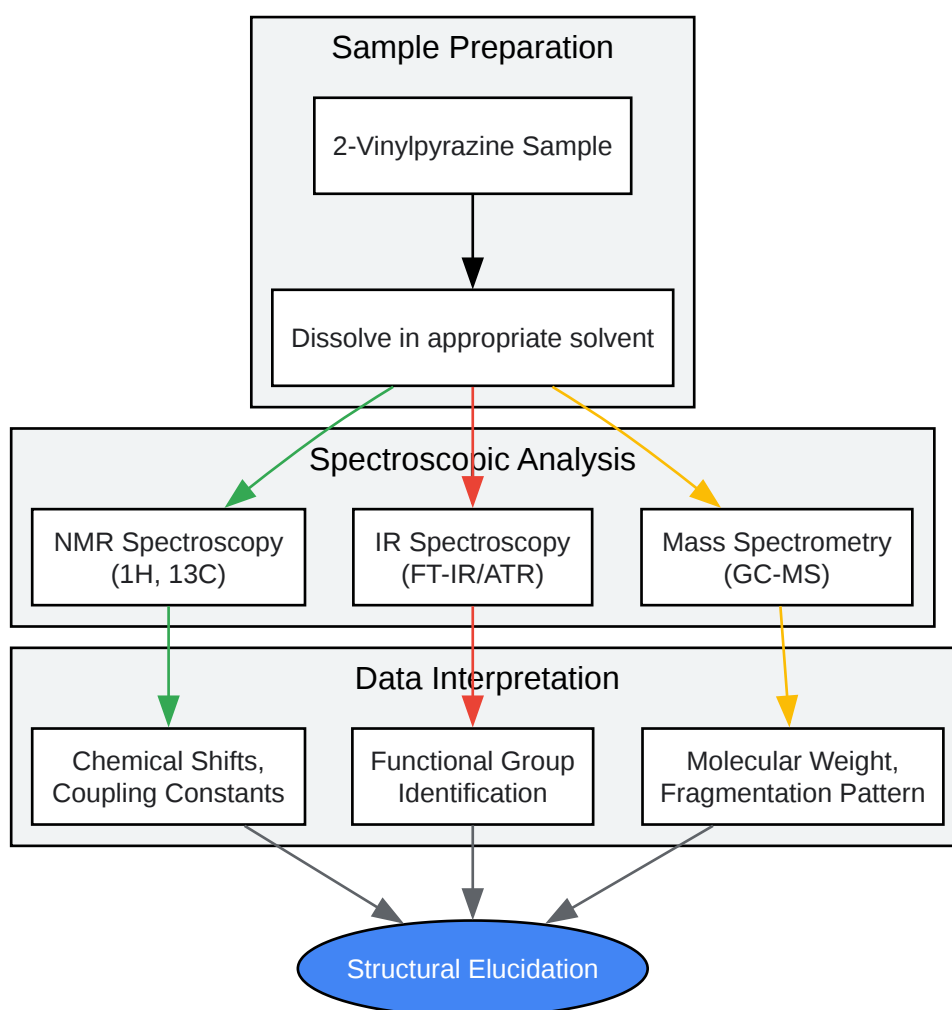
Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, standard pulse programs are used to acquire the spectrum. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

- Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like **2-vinylpyrazine**.



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Caption: Workflow for the Spectroscopic Analysis of **2-Vinylpyrazine**.

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References

- 1. Pyrazine, ethenyl- [webbook.nist.gov]
- 2. 2-Ethylpyrazine | C₆H₈N₂ | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
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